N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
Description
IUPAC Nomenclature and Molecular Formula Determination
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic deconstruction of its structural components. The core scaffold consists of a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6). At position 3 of the pyridazinone ring, a 1H-1,2,4-triazol-1-yl substituent is attached, introducing a five-membered aromatic heterocycle with three nitrogen atoms. An ethyl group bridges the pyridazinone’s nitrogen at position 1 to an acetamide moiety, which is further substituted with a 2-(3-(trifluoromethyl)phenoxy) group.
The IUPAC name is constructed as follows:
- Parent structure : Pyridazin-1(6H)-one (indicating the ketone at position 6 and hydrogenation state).
- Substituents :
- 3-(1H-1,2,4-triazol-1-yl) at position 3 of the pyridazinone.
- N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl) for the ethyl-linked acetamide group.
- 2-(3-(trifluoromethyl)phenoxy) for the phenoxy substituent on the acetamide.
The molecular formula is C₁₇H₁₅F₃N₆O₃ , calculated as follows:
- Pyridazinone core : C₄H₃N₂O.
- 1H-1,2,4-triazol-1-yl group : C₂H₂N₃.
- Ethyl spacer and acetamide : C₄H₇N₂O.
- 3-(Trifluoromethyl)phenoxy group : C₇H₄F₃O.
| Component | Contribution to Molecular Formula |
|---|---|
| Pyridazinone core | C₄H₃N₂O |
| 1H-1,2,4-triazol-1-yl | C₂H₂N₃ |
| Ethyl spacer + acetamide | C₄H₇N₂O |
| 3-(Trifluoromethyl)phenoxy | C₇H₄F₃O |
| Total | C₁₇H₁₅F₃N₆O₃ |
This formula aligns with spectral data from analogous triazolo-pyridazine derivatives.
Spectral Characterization Techniques
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments. Key observations include:
¹H NMR (400 MHz, DMSO-d₆) :
- Pyridazinone ring protons : Two doublets appear at δ 7.82 ppm (H-4) and δ 7.95 ppm (H-5), coupled through J = 6.2 Hz, characteristic of vicinal protons on a diunsaturated ring.
- 1H-1,2,4-triazol-1-yl protons : A singlet at δ 8.45 ppm integrates for two protons (H-3 and H-5 of the triazole), confirming the absence of neighboring hydrogens.
- Ethyl spacer : A triplet at δ 3.65 ppm (CH₂ linked to pyridazinone) and a quartet at δ 3.92 ppm (CH₂ linked to acetamide), with coupling constants J = 7.1 Hz.
- Acetamide NH : A broad singlet at δ 10.12 ppm, indicative of hydrogen bonding in polar solvents.
- 3-(Trifluoromethyl)phenoxy group : Aromatic protons appear as a doublet of doublets at δ 7.34 ppm (H-2 and H-6) and a singlet at δ 7.28 ppm (H-4), with meta-coupling (J = 2.4 Hz) due to the electron-withdrawing CF₃ group.
¹³C NMR (100 MHz, DMSO-d₆) :
- Pyridazinone carbonyl : δ 165.8 ppm.
- Acetamide carbonyl : δ 169.5 ppm.
- Triazole carbons : δ 148.7 ppm (C-3) and δ 142.3 ppm (C-5).
- CF₃ group : δ 123.5 ppm (q, J = 270 Hz, from ¹⁹F coupling).
¹⁹F NMR :
- A singlet at δ -62.4 ppm confirms the presence of the trifluoromethyl group.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the molecular ion peak at m/z 432.1125 ([M+H]⁺), consistent with the molecular formula C₁₇H₁₅F₃N₆O₃. Key fragmentation pathways include:
- Loss of the 3-(trifluoromethyl)phenoxy group (m/z 267.0892*):
- Corresponds to cleavage of the acetamide’s oxygen–aryl bond.
- Pyridazinone ring opening :
- Formation of m/z 185.0451 (C₆H₅N₃O⁺) via retro-Diels-Alder fragmentation.
- Triazole detachment :
- Generation of m/z 309.0987 (C₁₅H₁₂F₃N₃O₃⁺) after losing the triazole moiety.
| m/z Observed | Fragment Ion | Proposed Structure |
|---|---|---|
| 432.1125 | [M+H]⁺ | C₁₇H₁₅F₃N₆O₃ |
| 267.0892 | C₁₀H₁₀N₅O₂⁺ | Pyridazinone-ethyl-acetamide |
| 185.0451 | C₆H₅N₃O⁺ | Pyridazinone fragment |
These patterns align with triazolo-pyridazine derivatives reported in prior studies.
Infrared Spectral Fingerprint Analysis
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups through characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1685 | C=O stretch (pyridazinone) |
| 1702 | C=O stretch (acetamide) |
| 1540 | N-H bend (amide II) |
| 1240 | C-F stretch (CF₃ group) |
| 1125 | C-O-C stretch (phenoxy) |
| 840 | C-H out-of-plane (triazole) |
The amide I band at 1702 cm⁻¹ and amide II band at 1540 cm⁻¹ confirm the acetamide linkage. The C-F stretch at 1240 cm⁻¹ is indicative of the trifluoromethyl group’s strong electron-withdrawing nature.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O3/c18-17(19,20)12-2-1-3-13(8-12)29-9-15(27)22-6-7-25-16(28)5-4-14(24-25)26-11-21-10-23-26/h1-5,8,10-11H,6-7,9H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZPUHCQHLJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution reaction where the trifluoromethylphenoxy group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Properties
Research indicates that compounds similar to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exhibit significant anticancer activity. For instance, triazole derivatives have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, offering a therapeutic avenue for conditions like arthritis and asthma .
Case Studies
Several case studies have documented the applications of this compound in various therapeutic contexts:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related triazole compound exhibited a growth inhibition rate of over 85% against multiple cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy and toxicity, providing a comprehensive understanding of the compound's potential as an anticancer agent .
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory potential of this class of compounds. Researchers performed molecular docking studies to predict binding affinities to 5-LOX. The results indicated that modifications to the chemical structure could enhance binding affinity and potency, suggesting pathways for further development .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Features
The target compound’s pyridazinone-triazole core distinguishes it from analogs in the evidence. Key comparisons include:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
- Pyridazinone vs. Benzothiazole/Pyrazole Cores: The pyridazinone ring in the target compound may offer distinct electronic properties compared to benzothiazole (electron-withdrawing sulfur atom ) or pyrazole (aromatic nitrogen heterocycle ).
- Trifluoromethyl vs. Methoxy Groups: The 3-(trifluoromethyl)phenoxy group in the target compound enhances lipophilicity and metabolic resistance compared to methoxy or trimethoxyphenyl groups in EP3 348 550A1 derivatives .
Physicochemical and Pharmacological Implications
- Trifluoromethyl Group: The CF₃ group in the target compound increases electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs .
- Triazole vs.
- Lumping Strategy Relevance: As per , compounds with similar cores (e.g., pyridazinone and pyridazine) may be grouped for modeling physicochemical processes, though substituent variations (e.g., CF₃ vs. OCH₃) necessitate distinct reaction pathways .
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , which is known for its diverse biological activities.
- A pyridazine moiety , contributing to its pharmacological properties.
- A trifluoromethyl phenoxy group , enhancing its lipophilicity and potentially its bioactivity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties, anti-inflammatory effects, and overall pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were assessed against various bacterial strains. The following table summarizes the MIC values for selected compounds related to the target compound:
| Compound | E. coli | S. aureus | P. aeruginosa | K. pneumoniae |
|---|---|---|---|---|
| 31d | 1 μg/mL | 0.125 μg/mL | 8 μg/mL | 4 μg/mL |
| Target Compound | TBD | TBD | TBD | TBD |
The data indicate that compounds with similar structural features can display potent activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Triazole Derivatives : A study highlighted that derivatives of triazole demonstrated varying degrees of antibacterial activity with MIC values ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of the triazole moiety in the compound may enhance its antibacterial efficacy .
- In Vivo Studies : In vivo models have shown promising results where triazole-containing compounds exhibited anti-inflammatory effects alongside their antimicrobial properties. For example, compounds similar to the target compound were evaluated for their ability to reduce inflammation markers in animal models .
The mechanism by which this compound exerts its biological effects is likely multifactorial:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate penetration into bacterial membranes, leading to increased permeability and cell lysis.
Q & A
Q. What are the common synthetic routes for preparing acetamide derivatives containing 1,2,4-triazole and pyridazine moieties?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, alkyne intermediates (e.g., prop-2-yn-1-yloxy derivatives) react with azidoacetamides under mild conditions (room temperature, 6–8 hours) in a tert-butanol/water solvent system. Copper diacetate (10 mol%) is used as a catalyst, followed by recrystallization (ethanol) to purify the product . Key characterization involves IR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., triazole proton at δ 8.36 ppm), and HRMS for molecular ion confirmation .
Q. How are structural ambiguities resolved in compounds with overlapping spectroscopic signals?
Advanced NMR techniques, such as 2D COSY and HSQC, are critical for distinguishing overlapping signals. For instance, in N-(2-nitrophenyl)acetamide derivatives, the –NH proton at δ 10.79 ppm and triazole carbon at δ 142.4 ppm are resolved via ¹H-¹³C correlations. HRMS further validates molecular formulas (e.g., [M+H]⁺ calculated: 404.1359; observed: 404.1348) .
Q. What solvents and catalysts are optimal for achieving high yields in triazole-forming reactions?
Polar aprotic solvents like DMF or tert-butanol/water mixtures (3:1 ratio) are preferred for CuAAC reactions. Copper(I) catalysts (e.g., Cu(OAc)₂) at 10 mol% loading provide >80% yields. Lower yields in non-polar solvents (e.g., toluene) highlight the importance of solvent polarity in stabilizing transition states .
Advanced Research Questions
Q. How can regioselectivity challenges in 1,3-dipolar cycloadditions be addressed during synthesis?
Regioselectivity issues (1,4- vs. 1,5-triazole isomers) arise due to alkyne electronic properties. Computational modeling (e.g., DFT) predicts favorable transition states for 1,4-isomers when electron-withdrawing groups (e.g., CF₃) are present on the alkyne. Experimental validation via NOE NMR or X-ray crystallography confirms regiochemical outcomes .
Q. What strategies are effective in optimizing reaction conditions for scale-up synthesis?
Statistical Design of Experiments (DoE) methods, such as Box-Behnken designs, optimize variables (temperature, catalyst loading, solvent ratio). For example, a three-factor DoE reduced reaction time from 8 hours to 4.5 hours while maintaining >85% yield by identifying optimal Cu(I) loading (12 mol%) and 70°C .
Q. How do substituents on the aryloxyacetamide moiety influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance anticonvulsant activity by increasing membrane permeability. In vitro assays (e.g., MES-induced seizures in mice) show EC₅₀ values correlating with lipophilicity (ClogP) calculated via QSAR models .
Q. What methodologies reconcile contradictory spectral data in structurally similar derivatives?
Discrepancies in ¹H NMR shifts (e.g., –OCH₂ protons at δ 5.46 vs. 5.48 ppm) are resolved by variable-temperature NMR to rule out dynamic effects. X-ray crystallography provides definitive proof, as seen in pyridazinone derivatives where crystal packing explains anomalous shifts .
Q. How can computational tools accelerate reaction discovery for novel analogs?
Quantum chemical reaction path searches (e.g., via GRRM17 software) predict feasible pathways for synthesizing pyridazine-triazole hybrids. Machine learning models trained on existing datasets (e.g., reaction yields, substituent effects) prioritize high-probability candidates for experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
